N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)-5-methyl-1-(2-pyridyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)-5-methyl-1-(2-pyridyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound known for its potential antimicrobial properties. It belongs to the class of benzoxaboroles, which are characterized by a boron atom integrated into a heterocyclic structure. This compound has garnered interest due to its ability to inhibit specific enzymes, making it a promising candidate for therapeutic applications .
Preparation Methods
The synthesis of N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)-5-methyl-1-(2-pyridyl)-1H-1,2,3-triazole-4-carboxamide typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure consistency and purity of the final product .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to alter the oxidation state of the boron atom.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)-5-methyl-1-(2-pyridyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The compound exerts its effects by inhibiting the enzyme leucyl-tRNA synthetase. This enzyme is essential for the synthesis of leucyl-tRNA, a critical component in protein synthesis. The boron atom in the compound forms a stable complex with the enzyme, preventing it from functioning properly. This inhibition disrupts protein synthesis, leading to the death of the bacterial cell .
Comparison with Similar Compounds
Similar compounds include other benzoxaboroles like crisaborole and acoziborole. Compared to these compounds, N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)-5-methyl-1-(2-pyridyl)-1H-1,2,3-triazole-4-carboxamide has a unique triazole ring that enhances its binding affinity to the target enzyme. This structural difference contributes to its higher potency and selectivity .
Properties
Molecular Formula |
C16H14BN5O3 |
---|---|
Molecular Weight |
335.1 g/mol |
IUPAC Name |
N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)-5-methyl-1-pyridin-2-yltriazole-4-carboxamide |
InChI |
InChI=1S/C16H14BN5O3/c1-10-15(20-21-22(10)14-4-2-3-7-18-14)16(23)19-12-6-5-11-9-25-17(24)13(11)8-12/h2-8,24H,9H2,1H3,(H,19,23) |
InChI Key |
NZLNNIUTJOYBMK-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)NC(=O)C3=C(N(N=N3)C4=CC=CC=N4)C)O |
Origin of Product |
United States |
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